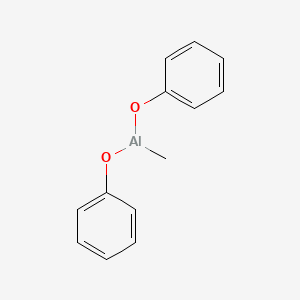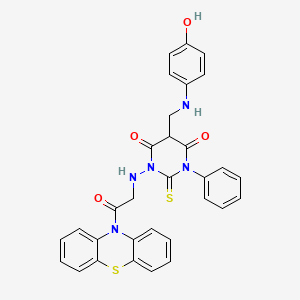![molecular formula C24H47NO4 B14286242 Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate CAS No. 137917-39-6](/img/structure/B14286242.png)
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate is a complex organic compound that features an oxazolidine ring. This compound is notable for its unique structure, which combines a long-chain fatty acid ester with an oxazolidine moiety. The presence of the oxazolidine ring imparts distinct chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate typically involves the reaction of 12-hydroxyoctadecanoic acid with 4,4-dimethyl-1,3-oxazolidine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The esterification process is usually carried out using methanol as the methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reactants and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying lipid-protein interactions.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate exerts its effects involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The long-chain fatty acid ester can integrate into lipid bilayers, affecting membrane properties and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-1,3-oxazolidin-2-one
- 2-Oxazolidinone
- 4-Methyl-1,3-oxazolidin-2-one
Uniqueness
Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate is unique due to its combination of an oxazolidine ring with a long-chain fatty acid ester. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for specialized applications.
Eigenschaften
CAS-Nummer |
137917-39-6 |
|---|---|
Molekularformel |
C24H47NO4 |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-yl)oxy]octadecanoate |
InChI |
InChI=1S/C24H47NO4/c1-5-6-7-14-17-22(29-25-21-28-20-24(25,2)3)18-15-12-10-8-9-11-13-16-19-23(26)27-4/h22H,5-21H2,1-4H3 |
InChI-Schlüssel |
DBFDNDUNBHXGIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)ON1COCC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


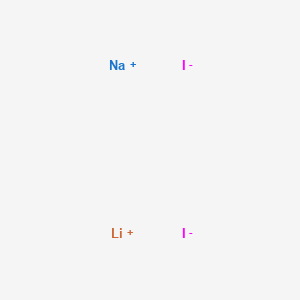
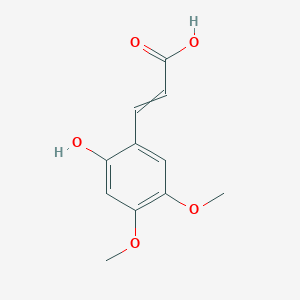
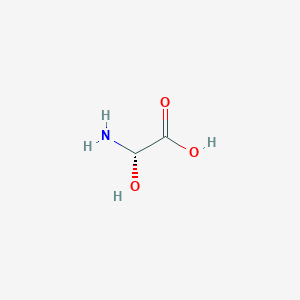
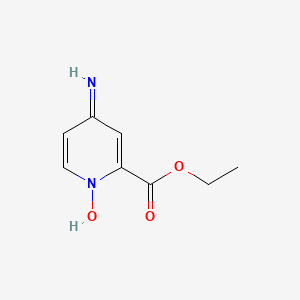
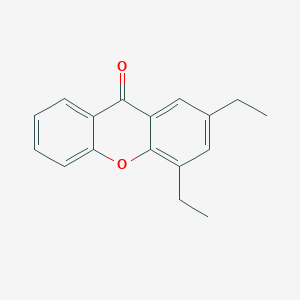

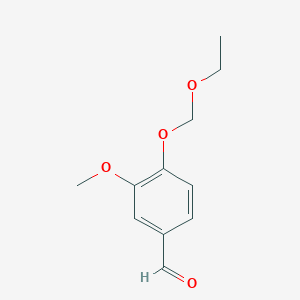

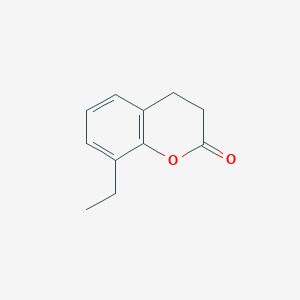
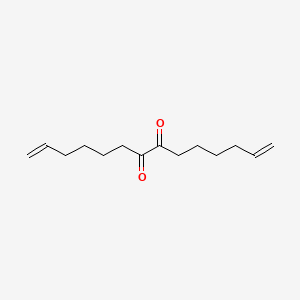
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)

